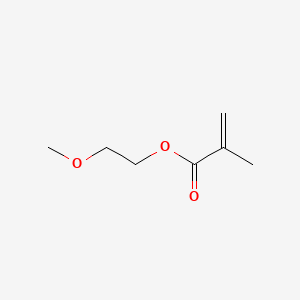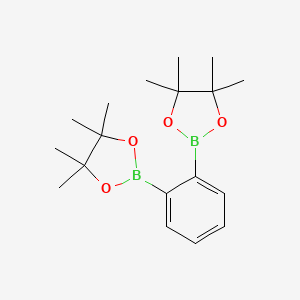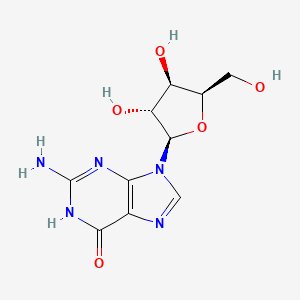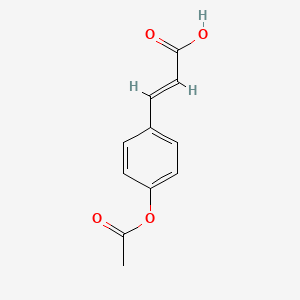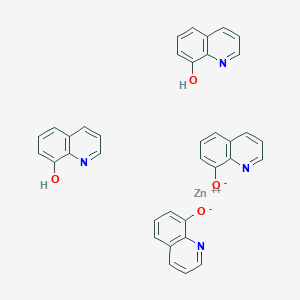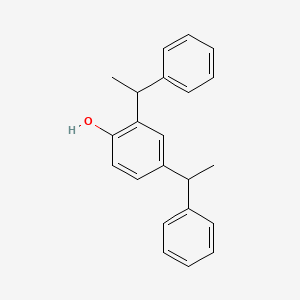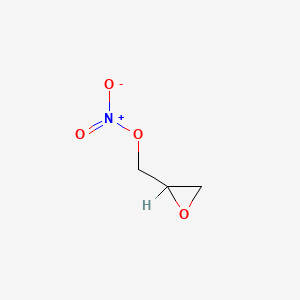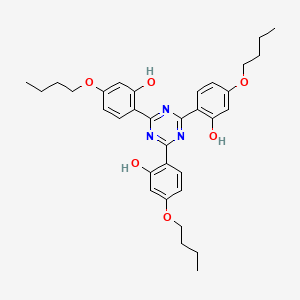
2,4,6-Tri(4'-butoxy-2'-hydroxyphenyl)-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tri(4'-butoxy-2'-hydroxyphenyl)-triazine, also known as TBHT, is a versatile chemical compound that has been used in a variety of scientific applications. TBHT is a highly reactive molecule with a wide range of reactivity and solubility properties. It is often used as a reagent in organic synthesis, as a catalyst in catalytic reactions, and as a solvent in laboratory experiments. TBHT is also known for its potential to form stable complexes with a variety of metals and other compounds. In addition, TBHT has been used in the synthesis of various pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Synthesis of Pyridines and Pyrimidines
An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . This multicomponent synthetic route involves Lewis acids playing an important role in selectively synthesizing six-membered heterocycles .
Multicomponent Reactions (MCRs)
Over the past decade, multicomponent reactions (MCRs) have been recognized as a powerful synthetic tool for the establishment of diverse and complicated skeletons . The components have been assembled in protocols to form desired compound frameworks without adding any reagents, catalysts, solvents, or substrates .
Cytotoxic Agents
New series of 2,4,6-triarylpyridines derivatives were designed, synthesized, and evaluated for their cytotoxic activity against breast cancer cell lines . Most of the synthesized compounds showed remarkable cytotoxicity, comparable to the standard drug etoposide .
Supramolecular Chemistry
The 2,4,6-triarylpyridines are significant building blocks in supramolecular chemistry . They are also important because of their biological activities .
Synthetic and Biological Interests
Some name reactions have been developed by Biginelli, Hantzsch, Mannich, Passerini, Povarov, Strecker, and Ugi . These reactions are also broadly applied for synthetic and biological interests .
Pharmaceutical Industry
These heterocycles have also been applied in the pharmaceutical industry for their anticancer, antimycobacterial, antibacterial, antimalarial, anti-inflammatory, anticonvulsant, and antimicrobial activities .
Propriétés
IUPAC Name |
2-[4,6-bis(4-butoxy-2-hydroxyphenyl)-1,3,5-triazin-2-yl]-5-butoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N3O6/c1-4-7-16-40-22-10-13-25(28(37)19-22)31-34-32(26-14-11-23(20-29(26)38)41-17-8-5-2)36-33(35-31)27-15-12-24(21-30(27)39)42-18-9-6-3/h10-15,19-21,37-39H,4-9,16-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYPAYBWCQZOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)OCCCC)O)C4=C(C=C(C=C4)OCCCC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)
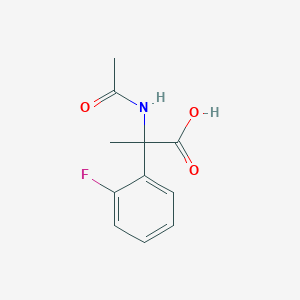
![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B3028680.png)

